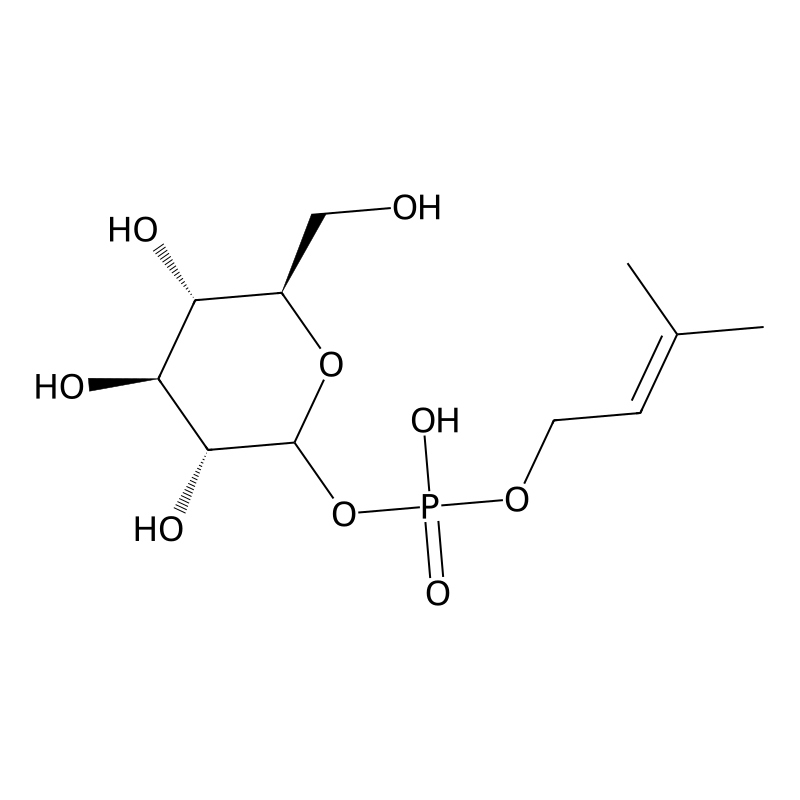

Polyprenyl glucosyl phosphate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Polyprenyl glucosyl phosphate is a class of biochemical compounds characterized by a polyisoprenoid structure linked to a glucosyl phosphate moiety. This compound plays a critical role in various biological processes, particularly in glycosylation reactions, where it serves as a donor of sugar moieties for the synthesis of glycoproteins and glycolipids. The polyprenyl component typically consists of multiple isoprene units, contributing to the hydrophobic nature of the molecule, which is essential for its function within cellular membranes and its involvement in enzymatic reactions.

- Glycosylation Reactions: It acts as a glycosyl donor in the transfer of glucose to acceptor molecules, which is catalyzed by specific glycosyltransferases. This process is crucial for the biosynthesis of glycoproteins and glycolipids .

- Reversible Reactions: The reactions involving polyprenyl glucosyl phosphate can be reversible, depending on the presence of substrates like UDP-glucose, which can influence the formation and breakdown of the compound .

- Enzymatic Hydrolysis: Hydrolysis of polyprenyl glucosyl phosphate can occur, leading to the release of glucose-1-phosphate and free polyprenol, which can be further utilized in various metabolic pathways .

Polyprenyl glucosyl phosphate exhibits several biological activities:

- Role in Membrane Structure: Due to its amphipathic nature, it contributes to membrane integrity and fluidity, facilitating the proper functioning of membrane-bound enzymes.

- Antiviral Properties: Similar to other prenyl phosphates, it may exhibit antiviral activity by interfering with viral replication processes .

- Immunomodulatory Effects: Polyprenyl glucosyl phosphate has been implicated in modulating immune responses, potentially influencing inflammation and pathogen responses .

The synthesis of polyprenyl glucosyl phosphate can be achieved through various methods:

- Enzymatic Synthesis: Using specific glycosyltransferases that catalyze the transfer of glucose from UDP-glucose to polyprenol substrates. This method allows for high specificity and efficiency in producing the desired compound .

- Chemical Synthesis: Chemical methods involve the use of protected sugar derivatives and polyisoprenoids under acidic or basic conditions to form polyprenyl glucosyl phosphates. These methods may require multiple steps to achieve the final product .

- Extraction from Natural Sources: Polyprenyl glucosyl phosphates can also be isolated from biological sources where they are naturally occurring, although this method may yield lower quantities compared to synthetic approaches.

Polyprenyl glucosyl phosphate has several applications:

- Biotechnology: Used in recombinant DNA technology for glycosylation processes.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its immunomodulatory and antiviral properties.

- Research: Employed as a tool in studies related to glycoprotein synthesis and cellular signaling pathways.

Studies have shown that polyprenyl glucosyl phosphate interacts with various enzymes and proteins:

- Glycosyltransferases: These enzymes specifically recognize polyprenyl glucosyl phosphates as substrates, facilitating glycosidic bond formation.

- Membrane Proteins: Its interaction with membrane proteins is crucial for maintaining cellular functions and signaling pathways .

These interactions highlight its importance as a biochemical mediator within cellular systems.

Polyprenyl glucosyl phosphate shares structural and functional similarities with other compounds in the prenol phosphate family. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Biological Role | Unique Features |

|---|---|---|---|

| Dolichol phosphate | Polyisoprenoid | Glycosylation precursor | Longer chain length enhances hydrophobicity |

| Geranylgeranyl pyrophosphate | Prenol derivative | Protein prenylation | Involved in post-translational modification |

| Polyprenol | Polyisoprenoid | Membrane component | Serves primarily as a lipid anchor |

Polyprenyl glucosyl phosphate is unique due to its specific role as a glycosyl donor, whereas other similar compounds may serve different functions such as lipid anchoring or protein modification.

Magnesium Ion Dependency and Cofactor Requirements

The catalytic activity of glucosyltransferases involved in polyprenyl glucosyl phosphate biosynthesis exhibits strict dependency on divalent metal ions, with magnesium serving as the primary cofactor. Sugar nucleotidyltransferases typically require two magnesium ions (Magnesium-A and Magnesium-B) for optimal catalytic function, with each ion fulfilling distinct mechanistic roles [1]. The Magnesium-B ion primarily functions in substrate orientation and transition state stabilization, while Magnesium-A facilitates leaving group departure during the nucleotidyl transfer reaction [1].

| Enzyme System | Magnesium Requirement | Role of Metal Ion | Physiological Concentration |

|---|---|---|---|

| Sugar Nucleotidyltransferases | Required (2 Mg²⁺ ions) | Substrate orientation, transition state stabilization | 1-2 millimolar cytoplasmic [1] |

| GT-A Fold Glycosyltransferases | Required (Mn²⁺/Mg²⁺) | Leaving group activation | 1-2 millimolar cytoplasmic [2] [3] |

| GT-B Fold Glycosyltransferases | Metal-independent | Not applicable | Not applicable [2] |

| WecA | 8 millimolar Mg²⁺ optimal | Cofactor requirement | 1-2 millimolar cytoplasmic [4] |

| Polyprenyl Phosphate Systems | Mg²⁺ dependent | Cofactor for catalysis | 1-2 millimolar cytoplasmic [3] [1] |

The metal ion dependency varies significantly between different glycosyltransferase structural folds. GT-A fold enzymes, which include most polyprenyl phosphate-utilizing glucosyltransferases, demonstrate absolute requirement for divalent cations and possess the characteristic DXD motif responsible for metal coordination [2]. In contrast, GT-B fold enzymes operate through metal-independent mechanisms, utilizing positively charged amino acid residues and helix dipoles for catalysis [2] [5].

Kinetic studies reveal that magnesium ion concentration directly influences enzymatic efficiency. The UDP-glucose pyrophosphorylase system demonstrates varying activity levels depending on magnesium availability, with conversions ranging from 9% to 54% for different substrate combinations when optimal magnesium concentrations are maintained [6]. The MgtA magnesium transporter system exhibits particular sensitivity to free magnesium concentrations, becoming activated when free Mg²⁺ levels drop below 10 micromolar and experiencing strong inhibition above 1 millimolar, indicating product inhibition effects [7].

Substrate Specificity Profiles Across Taxa

Substrate specificity in glucosyltransferases demonstrates remarkable diversity across different taxonomic groups, reflecting evolutionary adaptations to specific metabolic requirements and environmental conditions. The specificity profiles encompass both the polyprenyl carrier molecules and the sugar nucleotide donors utilized in catalytic reactions.

| Taxonomic Group | Primary Polyprenyl Carrier | Sugar Nucleotide Donors | Characteristic Features |

|---|---|---|---|

| Bacteria | Undecaprenyl phosphate (C55) | UDP-GlcNAc, UDP-Glc, GDP-Man | Fully unsaturated polyprenols [8] [9] |

| Bacteria | Bactoprenyl phosphate | UDP-sugars, dTDP-sugars | Variable chain lengths [9] |

| Eukaryotes | Dolichyl phosphate (C95-105) | UDP-Glc, UDP-GlcNAc, GDP-Man | α-saturated isoprene unit [8] [9] |

| Eukaryotes | Dolichyl diphosphate | UDP-Glc, GDP-Man | Longer chain lengths [8] |

| Archaea | Dolichyl phosphate variants | Similar to eukaryotes | Thermostable variants [8] |

| Plants | Dolichyl phosphate | UDP-Glc, UDP-Xyl, UDP-GlcA | Cell wall biosynthesis [10] |

| Mammals | Dolichyl phosphate | Limited to 9 donors | N-linked glycosylation [9] |

Bacterial systems typically utilize undecaprenyl phosphate (C55) as the primary polyprenyl carrier, characterized by fully unsaturated isoprene units throughout the molecule [8]. These systems exhibit broad substrate specificity, accepting various UDP-linked sugars including N-acetylglucosamine, glucose, and GDP-mannose. The WecA enzyme from Escherichia coli demonstrates specific kinetic parameters with an apparent Km of 4.5 micromolar for undecaprenyl phosphate and requires optimal magnesium concentrations of 8 millimolar for maximum activity [4].

Eukaryotic glucosyltransferases exhibit preference for dolichyl phosphate carriers, which differ from bacterial systems through the presence of a saturated α-isoprene unit and significantly longer chain lengths (C95-105) [8]. Mammalian systems demonstrate restricted substrate specificity, utilizing only nine distinct sugar nucleotide donors: UDP-glucose, UDP-galactose, UDP-GlcNAc, UDP-GalNAc, UDP-xylose, UDP-glucuronic acid, GDP-mannose, GDP-fucose, and CMP-sialic acid [9].

Comparative kinetic analysis reveals substantial differences in catalytic efficiency between different polyprenyl carriers. Studies on galactofuranosyltransferases demonstrate that undecaprenyl-pyrophosphate-linked substrates exhibit nearly 900-fold greater catalytic efficiency (kcat/Km) compared to simple octyl glycoside analogs [11]. The undecaprenyl pyrophosphate derivative shows both decreased Km and increased kcat values, while farnesyl pyrophosphate derivatives maintain high activity with approximately 600-fold better efficiency than simple glycosides [11].

Plant glucosyltransferases demonstrate specialized substrate specificity profiles adapted for cell wall biosynthesis, particularly utilizing UDP-glucose, UDP-xylose, and UDP-glucuronic acid as primary donors [10]. The xylan glucuronosyltransferase GUX1 exhibits specific activity toward xylohexaose acceptors and demonstrates the formation of α(1,2)-linkages characteristic of glucuronosyl substitutions on xylan [10].

Structural Biology of Membrane-Bound Glycosyltransferases

Topological Mapping of Catalytic Domains

The structural organization of membrane-bound glycosyltransferases reveals distinct topological arrangements that facilitate catalysis at the membrane-aqueous interface. These enzymes have evolved multiple architectural strategies to position catalytic domains optimally for accessing both hydrophilic sugar nucleotide donors and lipophilic polyprenyl phosphate acceptors.

| Fold Type | Transmembrane Domains | Catalytic Domain Location | Metal Dependency | Structural Signature |

|---|---|---|---|---|

| GT-A | Soluble/Single TM | Globular α/β/α Rossmann | Mg²⁺/Mn²⁺ required | DXD motif [2] [12] |

| GT-A (Membrane-associated) | 1 TMH + stem region | Luminal (ER/Golgi) | Mg²⁺/Mn²⁺ required | DXD motif [13] [14] [15] |

| GT-B | Soluble/Peripheral | Two Rossmann domains | Metal-independent | EQ/DQ motif [2] [12] |

| GT-B (Membrane-associated) | Membrane interface helices | At membrane interface | Variable | Variable motifs [12] [16] |

| GT-C | 8-13 TMH | Luminal loops between TMH | Metal-dependent | Conserved luminal motifs [13] [17] |

| Polytopic PGT | Multiple TMH (8-12) | Periplasmic loops | Metal-dependent | Multiple conserved domains [18] [19] |

| Monotopic PGT | 2-3 TMH + interface helices | Cytosolic (15 Å from membrane) | Mg²⁺ required | Asp-Glu dyad [20] [18] |

The GT-A fold represents the most prevalent structural architecture among polyprenyl phosphate-utilizing glucosyltransferases. These enzymes feature a single globular domain containing the characteristic α/β/α Rossmann nucleotide-binding fold [2]. Membrane-associated GT-A enzymes typically adopt type II transmembrane topology, with a short N-terminal cytoplasmic domain, single transmembrane helix, and large C-terminal catalytic domain residing in the endoplasmic reticulum or Golgi lumen [15] [21].

The GT-B fold enzymes exhibit a fundamentally different organization, comprising two distinct Rossmann-like domains connected by a flexible linker region [2]. The substrate-binding cleft forms between these domains, with the C-terminal domain primarily responsible for nucleotide sugar donor recognition and the N-terminal domain accommodating acceptor substrates [22]. Membrane-associated GT-B enzymes utilize amphipathic helices and electrostatic interactions for membrane association rather than transmembrane domains [12] [16].

GT-C fold enzymes represent a unique class of polytopic membrane proteins characterized by 8-13 transmembrane helices [13]. The catalytic domains are formed by luminal loops connecting transmembrane segments, with four conserved amino acid patterns identified across all GT-C family members [17]. These conserved motifs include the essential DXD motif in luminal loop 1, variable patterns containing arginine and acidic residues in loops 2 and 3, and a highly conserved arginine or lysine followed by proline in the C-terminal transmembrane cluster [17].

Monotopic phosphoglycosyl transferases (PGTs) demonstrate a distinctive architectural solution for membrane-interface catalysis. The structure of GtrB reveals a tetrameric organization where each protomer contributes two helices to membrane-spanning bundles, with the active site located approximately 15 Angstroms from the membrane surface [20]. This positioning raises mechanistic questions regarding substrate accessibility, suggesting either enzyme conformational changes or substrate translocation mechanisms to bring water-soluble and membrane-embedded substrates into catalytic proximity [20].

The conserved juxtamembrane domain in monotopic PGTs harbors disease-associated mutations and appears crucial for polyprenyl phosphate transport to the active site [20]. This domain may function as a substrate-shielding mechanism, protecting the hydrophobic polyprenyl phosphate during transport from the membrane to the catalytic center [20].

Polytopic PGTs exhibit distinct structural organization compared to monotopic variants, featuring multiple transmembrane helices that culminate in loops forming the active site [18]. These loops position the binding site for water-soluble nucleotide-activated substrates at the membrane interface for reaction with membrane-resident polyprenyl phosphate substrates [18].

Molecular Dynamics of Lipid-Protein Interactions

The catalytic function of membrane-bound glycosyltransferases depends critically on dynamic interactions with lipid bilayers, involving both specific lipid recognition and general membrane association mechanisms. These interactions influence enzyme orientation, substrate accessibility, and catalytic efficiency through complex molecular dynamics processes.

| Association Type | Mechanism | Membrane Penetration | Typical Orientation | Examples |

|---|---|---|---|---|

| Type II Transmembrane | Single TMH + hydrophobic stem | Complete bilayer traverse | N-terminus cytosolic, C-terminus luminal | Golgi glycosyltransferases [15] [21] |

| Monotopic Membrane | Reentrant membrane helix | Single leaflet penetration | Catalytic domain cytosolic | GtrB, DGD synthases [20] [23] |

| Polytopic Integral | Multiple transmembrane helices | Complete bilayer traverse | Variable topology | Cellulose synthase, GT-C enzymes [13] [24] |

| Peripheral Membrane | Electrostatic interactions | Surface association only | Reversible binding | WaaG (LPS synthesis) [25] |

| Interfacial Membrane | Amphipathic helices | Interface positioning | Catalytic domain at interface | Bacterial glycolipid synthases [12] [16] |

Monotopic glycosyltransferases demonstrate sophisticated mechanisms for membrane association that involve penetration of single membrane leaflets through reentrant membrane helices [20]. The DGD synthases, involved in chloroplast galactolipid biosynthesis, utilize conserved tryptophan residues as membrane anchors that maintain the catalytic domain in proximity to the membrane surface [23]. These tryptophan-containing segments function as differentiated anchor points, with separate regions responsible for membrane association and substrate binding [23].

The molecular dynamics of lipid-protein interactions in these systems involve sensing of membrane surface charge density without preferential binding to specific anionic lipids [25]. Electrostatic interactions prove essential for membrane binding, while hydrophobic interactions alone are insufficient for stable association [25]. The WaaG glycosyltransferase demonstrates binding characteristics intermediate between monotopic and peripheral membrane proteins, suggesting dynamic association mechanisms that may be functionally relevant for lipopolysaccharide synthesis regulation [25].

Anionic phospholipids, particularly phosphatidylglycerol and cardiolipin, serve as specific cofactors for certain membrane-bound glycosyltransferases. The MgtA magnesium transporter demonstrates strict dependency on cardiolipin for activity, with colocalization studies confirming association with cardiolipin-enriched membrane domains [7]. The cardiolipin head group plays a major role in MgtA activation, potentially functioning as a magnesium chaperone that facilitates metal ion transport [7].

The structural dynamics of membrane-associated GT-B enzymes involve conformational transitions during catalytic cycles. The N-terminal domain remains permanently anchored to the membrane through electrostatic interactions, while the C-terminal domain undergoes weaker membrane interactions that permit functionally relevant conformational changes upon substrate binding [25]. However, direct observation of C-terminal domain movement has proven challenging under experimental conditions, suggesting subtle conformational dynamics [25].

Membrane curvature and lipid composition significantly influence glycosyltransferase activity. Chloroplast DGD synthases respond to membrane curvature stress caused by the excess of monogalactosyldiacylglycerol over digalactosyldiacylglycerol [23]. During phosphate limitation, these enzymes preferentially synthesize bilayer-forming digalactosyldiacylglycerol to maintain membrane homeostasis while conserving phosphate [23].

The lipid-protein interface dynamics involve specific recognition of membrane properties rather than individual lipid species. Glycosyltransferases sense membrane surface charge density and curvature properties through conserved interface segments containing aromatic amino acids [23]. These segments provide both membrane anchoring and substrate positioning functions, enabling efficient catalysis at the membrane-aqueous interface [23].